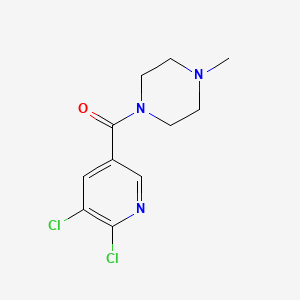amine CAS No. 1016752-30-9](/img/structure/B3072482.png)
[(2,5-Dimethoxyphenyl)methyl](propyl)amine
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)methylamine is a chemical compound . It is also known as DOM or STP.
Synthesis Analysis
The synthesis of(2,5-Dimethoxyphenyl)methylamine and similar compounds involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The presence of halogen substituents such as bromine, iodine, and chlorine in the 4-position determines an increase in potency with respect to unsubstituted 2,5-DMA . Molecular Structure Analysis
The molecular formula of(2,5-Dimethoxyphenyl)methylamine is C12H19NO2 . The compound belongs to the class of synthetic compounds with a chemical structure similar to monoamines . Physical and Chemical Properties Analysis
The molecular weight of(2,5-Dimethoxyphenyl)methylamine is 209.28 g/mol . More specific physical and chemical properties are not available in the sources.
Applications De Recherche Scientifique
Pharmacological Studies : Research dating back to 1948 explored the pharmacology of compounds similar to (2,5-Dimethoxyphenyl)methylamine. This study found that certain compounds in this series had significant pressor activity, which means they could increase blood pressure. They also influenced the activity of other substances like epinephrine and acetylcholine and had effects on various organs like the uterus and intestines (Hjort, Randall, & Beer, 1948).
Neuropharmacology Research : A 2018 study examined the neuropharmacological effects of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats. These compounds displayed high affinity for serotonin (5-HT2A) receptors and were potent in inducing certain physiological responses. The study is crucial for understanding the interaction of these compounds with the serotonin system (Elmore et al., 2018).
Synthesis and Structure-Activity Relationships : Another research focus is on the synthesis of novel compounds in this class and examining their structure-activity relationships. A 2003 study synthesized new (Phenylalkyl)amines, including derivatives of 2,5-Dimethoxyphenethylamine, to study their interactions with serotonin receptors (Trachsel, 2003).
Chemical Synthesis for Treatment Applications : A compound closely related to (2,5-Dimethoxyphenyl)methylamine was synthesized by Novartis Pharmaceuticals for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Chiral Auxiliary in Chemistry : Research into the use of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation in chemical synthesis has been conducted. This shows the application of these compounds in advanced synthetic chemistry (Kohara, Hashimoto, & Saigo, 1999).
Identification in Forensic Chemistry : Studies like the one conducted in 2020 have developed methods for the identification of thermolabile psychoactive compounds, including 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, in forensic contexts (Lum et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEALHPTUWORBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


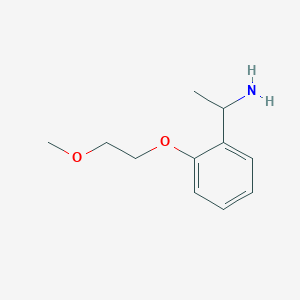
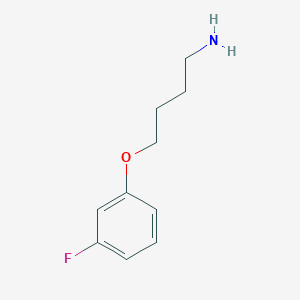

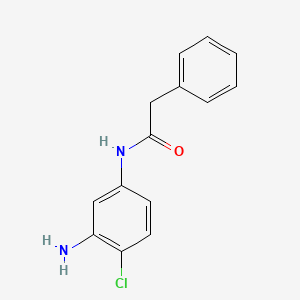
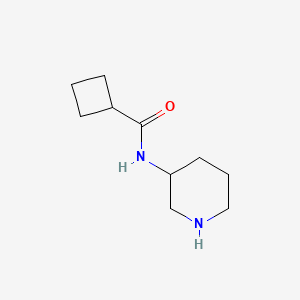

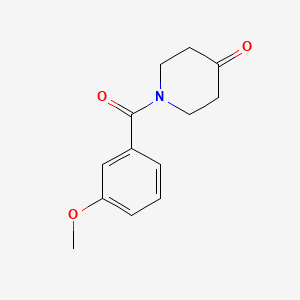

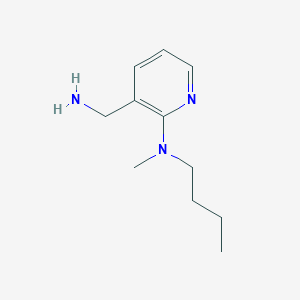
![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
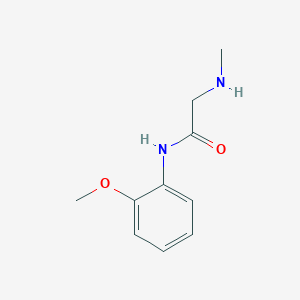
![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)
